molecular formula C25H27N3O3S B2552005 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203045-14-0

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2552005
CAS No.: 1203045-14-0
M. Wt: 449.57
InChI Key: FUWMTACTIXSCBA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a benzhydryl group, a tetrahydroquinoline moiety, and an ethylsulfonyl substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and an appropriate catalyst.

    Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or tetrahydroquinoline moieties, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the urea linkage, yielding the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of specialty chemicals, materials science, and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can engage in hydrophobic interactions, while the sulfonyl and urea groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea include:

    1-Benzhydryl-3-azetidinyl methanesulfonate: Shares the benzhydryl and sulfonyl groups but differs in the core structure.

    1-Benzhydryl-3-(3-methoxyphenoxy)azetidine: Contains a benzhydryl group and an azetidine ring, with different substituents.

    Bis(benzhydryl)ethers: Compounds with two benzhydryl groups linked by an ether bond, used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzhydryl-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-32(30,31)28-17-9-14-21-18-22(15-16-23(21)28)26-25(29)27-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,15-16,18,24H,2,9,14,17H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWMTACTIXSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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